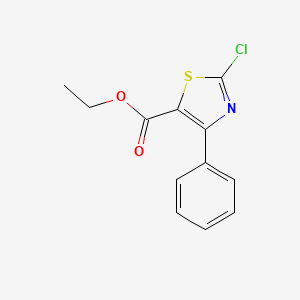

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYRUFVHYNWOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-amino-4-phenyl-1,3-thiazole-5-carboxylate derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Hydrolysis: Formation of 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity: Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Properties: The compound is also investigated for its antifungal activities, making it a candidate for developing new antifungal agents .

- Anti-inflammatory and Anticancer Potential: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, warranting further investigation into its mechanisms of action .

Biological Studies

The compound is utilized in biological assays to explore its effects on cellular processes:

- Cellular Pathway Investigation: Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is used to study its impact on various signaling pathways within cells, contributing to a better understanding of disease mechanisms .

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex thiazole derivatives:

- Intermediate in Synthesis: Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is often employed as an intermediate in the synthesis of novel thiazole derivatives with enhanced biological activities .

Industrial Applications

The compound's bioactive properties make it suitable for various industrial applications:

- Agrochemicals and Pesticides: Due to its antimicrobial properties, ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is explored in the development of agrochemicals and pesticides .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

A study evaluated ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate's antimicrobial efficacy against multiple strains of bacteria. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate through multi-step reactions. The synthesized compounds were characterized using techniques like NMR and LC-MS. Biological evaluations revealed that specific derivatives showed enhanced antimicrobial activity compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways or microbial cell walls.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table highlights structural analogues and their key properties:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) substituents enhance electrophilic reactivity, making these compounds suitable for further functionalization .

- Hydrogen Bonding: Hydroxyl (OH) and amino (NH₂) groups improve solubility in polar solvents but may reduce membrane permeability .

- Steric Effects : Bulky substituents like phenyl or azepan rings influence conformational flexibility and binding interactions in biological systems .

Ethyl 2-Chloro-4-Phenyl-1,3-Thiazole-5-Carboxylate

Step 1 : Reaction of ethyl acetoacetate with sulfuryl chloride to form ethyl-2-chloroacetoacetate.

Step 2 : Cyclization with thioformamide (generated from formamide and P₂S₅) to yield the thiazole core .

Comparison with Analogues:

- One-Pot Synthesis: Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is synthesized via a catalyst-free, one-pot method with 75% yield, avoiding complex purification steps .

- Acetylation: Ethyl 2-acetamido-4-methylthiazole-5-carboxylate is prepared by refluxing with acetic anhydride (74% yield), demonstrating the versatility of amino-thiazole derivatives .

Structural and Crystallographic Insights

- Crystal Packing: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate forms inverse dimers via weak C–H⋯O interactions, with dihedral angles between the thiazole and aromatic rings ranging from 1.5° to 72.1° .

- Hydrogen-Bonding Networks: Compounds with hydroxyl or amino groups exhibit distinct packing patterns, as seen in Etter’s graph-set analysis .

Biological Activity

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its anticancer, antiviral, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate features a thiazole ring system that contributes to its pharmacological properties. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluations.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit potent anticancer activity. Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: Cytotoxicity of Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HEPG2 (Liver) | 7.06 | Doxorubicin | 0.31 |

| MCF7 (Breast) | 10.25 | Cisplatin | 0.45 |

| A549 (Lung) | 12.50 | Paclitaxel | 0.50 |

The compound exhibited an IC50 value of 7.06 µM against the HEPG2 liver carcinoma cell line, indicating moderate cytotoxicity. The structure–activity relationship (SAR) analysis suggests that substituents on the thiazole ring significantly influence its potency; electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Antiviral Activity

Phenylthiazole derivatives have been investigated for their antiviral properties, particularly against flaviviruses such as Dengue and Yellow Fever viruses. Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has shown promising results in inhibiting viral replication.

Table 2: Antiviral Efficacy of Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

| Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Dengue Virus | 15.0 | >100 |

| Yellow Fever Virus | 12.0 | >120 |

The compound demonstrated an EC50 value of 15 µM against Dengue virus, with a high selectivity index indicating low toxicity to host cells compared to viral inhibition .

Enzyme Inhibition

In addition to its anticancer and antiviral activities, ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit key protein kinases involved in cancer progression.

Table 3: Enzyme Inhibition Profile

| Enzyme Target | IC50 (µM) |

|---|---|

| EGFR | 5.0 |

| HER2 | 6.5 |

| VEGFR | 8.0 |

The compound exhibited an IC50 of 5 µM against EGFR, indicating strong inhibitory potential which may contribute to its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate:

- Cytotoxicity Studies : In a study involving multiple cancer cell lines, the compound showed significant cytotoxic effects with varying potencies depending on the cell type and structural modifications made to the thiazole moiety.

- Antiviral Screening : High-throughput screening assays revealed that derivatives of the compound could effectively inhibit flavivirus replication by targeting viral proteins essential for their lifecycle.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate induces apoptosis in cancer cells through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis methods for ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate?

- Methodology : The compound is synthesized via a two-step reaction. First, ethyl 2-aminothiazole-4-carboxylate reacts with phenyl isothiocyanate in ethanol or acetonitrile under reflux (60–80°C) with triethylamine as a catalyst. Chlorination is then performed using POCl₃ or SOCl₂ at elevated temperatures (70–90°C) .

- Characterization : Confirm purity via TLC (silica gel, hexane/ethyl acetate 7:3) and HPLC (C18 column, acetonitrile/water 60:40). Structural validation uses ¹H/¹³C NMR (δ 1.3–1.4 ppm for ethyl group; 165–170 ppm for carbonyl) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

- Protocol : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v). Minimum Inhibitory Concentration (MIC) is determined at 24–48 hours. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Data Interpretation : Compare MIC values to structurally similar thiazoles (e.g., ethyl 4-(methylsulfanyl) derivatives) to identify substituent effects on activity .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis without compromising purity?

- Industrial Techniques : Transition from batch to continuous flow reactors (e.g., microreactors) to enhance heat/mass transfer. Optimize parameters:

- Residence Time : 10–15 minutes at 80°C.

- Catalyst Loading : 5 mol% triethylamine.

- Yield Improvement : ~85–90% vs. 70–75% in batch .

- Quality Control : Implement inline FTIR or UV-Vis monitoring to track intermediate formation and minimize byproducts .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Case Example : Discrepancies in anticancer activity (e.g., IC₅₀ = 12 μM vs. >50 μM in prostate cancer cells) may arise from assay conditions (e.g., serum content, exposure time).

- Resolution :

- Standardize protocols (e.g., MTT assay, 72-hour incubation, 10% FBS).

- Validate target engagement via enzymatic assays (e.g., LAT inhibition for latent TB, as in ).

- Perform molecular docking to correlate substituent effects (e.g., chloro vs. nitro groups) with binding affinity .

Q. How is X-ray crystallography employed to analyze structural modifications?

- Workflow :

Crystallization : Grow single crystals via slow evaporation (ethanol/water 9:1) at 4°C.

Data Collection : Use a Rigaku Saturn724+ CCD diffractometer (λ = 0.71075 Å, T = 113 K).

Refinement : SHELXL for structure solution (R-factor ≤0.058). Analyze dihedral angles (e.g., 72.14° between thiazole and phenyl rings) to assess steric effects .

- Applications : Correlate crystal packing (e.g., C–H⋯O interactions) with solubility and stability profiles .

Methodological Challenges and Solutions

Q. How are QSAR models developed to predict bioactivity?

- Data Collection : Compile IC₅₀/MIC data for 20+ analogs (e.g., substituents: Cl, Br, CF₃).

- Descriptor Selection : Use Molinspiration or MOE for logP, polar surface area, and H-bond donors.

- Validation : PLS regression (R² >0.8, Q² >0.6). Example: Chlorine at position 2 enhances antimicrobial activity by increasing lipophilicity (logP = 3.2 vs. 2.5 for unsubstituted analogs) .

Q. What analytical techniques differentiate hydrolysis byproducts during stability studies?

- HPLC-MS : Monitor degradation (e.g., 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid at RT = 4.2 min).

- Kinetic Analysis : Pseudo-first-order rate constants (k = 0.012 h⁻¹ at pH 7.4, 25°C) .

Comparative Analysis Table: Bioactivity of Thiazole Derivatives

| Compound | Substituents | MIC (μg/mL) S. aureus | IC₅₀ (μM) Cancer Cells |

|---|---|---|---|

| Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate | Cl, Ph | 8.2 | 12.0 (PC-3) |

| Ethyl 4-(methylsulfanyl) analog | SCH₃ | 15.6 | >50 |

| Ethyl 2-nitro-4-phenyl analog | NO₂ | 32.4 | 28.5 |

| Ethyl 2-amino-4-phenyl analog | NH₂ | 64.8 | 45.0 |

Data from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.